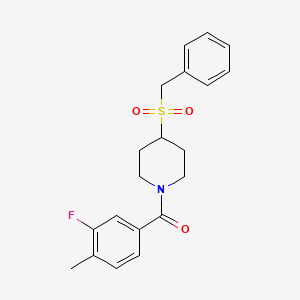

(4-(Benzylsulfonyl)piperidin-1-yl)(3-fluoro-4-methylphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(4-(Benzylsulfonyl)piperidin-1-yl)(3-fluoro-4-methylphenyl)methanone” is a complex organic molecule that contains a piperidine ring, a benzylsulfonyl group, a 3-fluoro-4-methylphenyl group, and a methanone group . Piperidine derivatives are important in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Synthesis Analysis

While the specific synthesis process for this compound is not detailed in the literature, similar compounds have been synthesized using various methods. For instance, N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives have been synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring is a benzylsulfonyl group and a 3-fluoro-4-methylphenyl group. The methanone group indicates the presence of a carbonyl group (C=O) attached to a methyl group (CH3) .Scientific Research Applications

Synthesis and Structural Exploration

Several studies focus on the synthesis and structural exploration of compounds related to "(4-(Benzylsulfonyl)piperidin-1-yl)(3-fluoro-4-methylphenyl)methanone". For instance, a novel bioactive heterocycle, synthesized from 3-(piperidin-4-yl)benzo[d]isoxazole, was evaluated for antiproliferative activity, with its structure characterized using various spectroscopic techniques and X-ray diffraction studies. This research highlights the significance of structural analysis in developing compounds with potential biological activity (S. Benaka Prasad et al., 2018). Another study presented the synthesis, crystal structure, and DFT study of boric acid ester intermediates with benzene rings, further exploring their physicochemical properties through density functional theory (DFT) and molecular electrostatic potential investigations, revealing insights into their structural and electronic characteristics (P.-Y. Huang et al., 2021).

Application in Antitubercular Activities

One research highlighted the synthesis of [4-(aryloxy)phenyl]cyclopropyl methanones and their reduction to respective methanols, evaluating their antitubercular activity against Mycobacterium tuberculosis. This study illustrates the potential of structurally related compounds in contributing to the development of new antitubercular agents, showcasing the application of chemical synthesis in addressing significant health challenges (S. S. Bisht et al., 2010).

Exploration for Imaging Applications

Another study explored sulfur-containing analogues for imaging the vesicular acetylcholine transporter in the brain, synthesizing and assessing new compounds for in vitro binding affinities. Such research underscores the potential of novel chemical entities in biomedical imaging, contributing to our understanding of neurological processes and diseases (Zonghua Luo et al., 2018).

Thermal and Structural Studies

Thermal, optical, etching, and structural studies, along with theoretical calculations, were conducted on a novel compound, providing insights into its stability and electronic properties. These studies are crucial for the development of materials with specific desired properties, contributing to the fields of materials science and engineering (C. S. Karthik et al., 2021).

Future Directions

properties

IUPAC Name |

(4-benzylsulfonylpiperidin-1-yl)-(3-fluoro-4-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FNO3S/c1-15-7-8-17(13-19(15)21)20(23)22-11-9-18(10-12-22)26(24,25)14-16-5-3-2-4-6-16/h2-8,13,18H,9-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAONTGZGBUGWBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dimethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2760844.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2760848.png)

![2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol](/img/structure/B2760851.png)

![4,7-Dimethyl-2-[(4-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2760854.png)

![2,6-dichloro-N-[(4-fluorophenyl)(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2760858.png)

![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2760859.png)

![3-[(7-Chloro-3,4-dihydro-1H-pyrazino[1,2-a]indol-2-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2760860.png)

![Imidazo[1,2-a]pyridin-2-ylmethanesulfonyl fluoride](/img/structure/B2760864.png)

![3-allyl-2-((4-fluorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2760866.png)